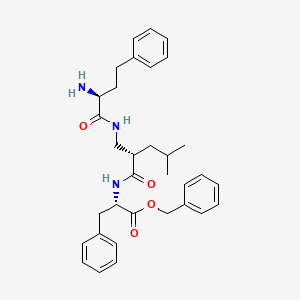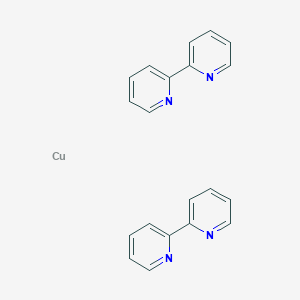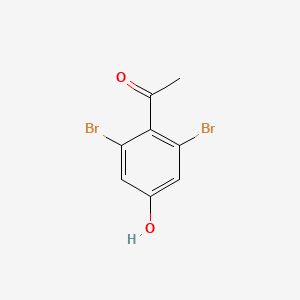
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and an ethanone group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone can be synthesized through the bromination of 2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-dibromo-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2,6-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group.
2,6-Dibromo-4-hydroxyacetophenone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6Br2O2 |
|---|---|
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
1-(2,6-dibromo-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)8-6(9)2-5(12)3-7(8)10/h2-3,12H,1H3 |
Clé InChI |
HXTFANGSRJNTKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)


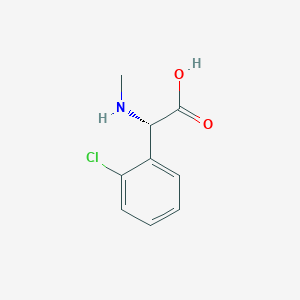


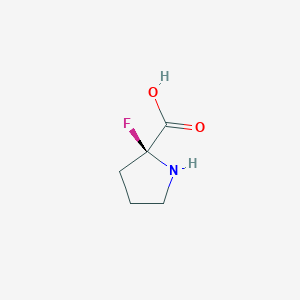
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)

![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
